4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride
Overview
Description
4-{[(4-methyl-1,3-thiazol-2-yl)amino]methyl}benzene-1-sulfonamide is a chemical compound12. Unfortunately, I couldn’t find a detailed description of this compound.
Synthesis Analysis
I couldn’t find any specific information on the synthesis of this compound2.
Molecular Structure Analysis
The molecular formula of this compound is C11H13N3O2S212. However, I couldn’t find any detailed information on its molecular structure.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound2.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.3698212. However, I couldn’t find any more detailed information on its physical and chemical properties.
Scientific Research Applications
Synthesis and Molecular Modeling
New sulfonamide-based Schiff base ligands, including those structurally related to 4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride, have been synthesized and coordinated with transition metals for potential use as potent drugs. These compounds were characterized through various methods, including UV-Vis, FT-IR, LC-MS, 1H NMR, and 13C NMR spectroscopies, and their antimicrobial and antioxidant activities were evaluated, demonstrating significant bioactivity enhanced by metal chelation (Hassan et al., 2021).
Anticonvulsant Agents
Research into heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives showing protection against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents. Among these, a specific compound exhibited significant anticonvulsive effects and offered 100% protection, highlighting the therapeutic potential of sulfonamide moieties in drug development for neurological conditions (Farag et al., 2012).
Antimicrobial and Antifungal Activities
Sulfonamide derivatives have been synthesized and tested for antimicrobial and antifungal activities, with some showing significant efficacy against various bacterial and fungal species. This includes novel Schiff bases and heterocyclic compounds based on sulfonamide, which demonstrated enhanced activity upon coordination with metals, offering insights into developing new antimicrobial agents (El‐Emary et al., 2002).
Structural Characterization and Drug-Like Properties
Studies on Schiff bases of sulfamethoxazole and sulfathiazole have provided detailed structural characterization and assessed their antimicrobial activities against various pathogens, including resistant strains. This research supports the potential of these compounds as drug candidates, with computational docking studies indicating favorable interactions with target proteins (Mondal et al., 2015).
Safety And Hazards
Future Directions
Unfortunately, I couldn’t find any information on the future directions of research or applications for this compound3.
properties
IUPAC Name |
4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2.ClH/c11-7-8-1-3-9(4-2-8)17(14,15)13-10-12-5-6-16-10;/h1-6H,7,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTZLORAOJCAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)NC2=NC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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